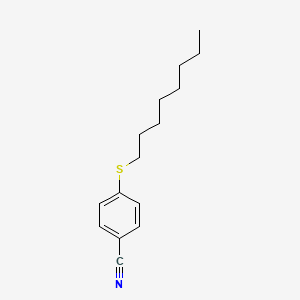

4-(Octylsulfanyl)benzonitrile

货号:

B8656148

CAS 编号:

153199-19-0

分子量:

247.4 g/mol

InChI 键:

HIKQLIMXFLPESL-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

4-(Octylsulfanyl)benzonitrile is a benzonitrile derivative featuring an octylsulfanyl (-S-C₈H₁₇) substituent at the para position of the benzene ring. The sulfanyl group acts as a weak electron donor due to sulfur’s lower electronegativity compared to oxygen, while the nitrile group contributes to polarity and reactivity.

属性

CAS 编号 |

153199-19-0 |

|---|---|

分子式 |

C15H21NS |

分子量 |

247.4 g/mol |

IUPAC 名称 |

4-octylsulfanylbenzonitrile |

InChI |

InChI=1S/C15H21NS/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12H2,1H3 |

InChI 键 |

HIKQLIMXFLPESL-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCSC1=CC=C(C=C1)C#N |

产品来源 |

United States |

相似化合物的比较

Substituent Variations

- 4-(Methylsulfonyl)benzonitrile (): Substituted with a methylsulfonyl (-SO₂CH₃) group. The sulfonyl moiety is strongly electron-withdrawing, increasing polarity and acidity compared to the electron-donating octylsulfanyl group.

- 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile derivatives (): Contain a brominated imidazole ring instead of an alkylsulfanyl chain. These structures are tailored for medicinal chemistry applications, such as NSD2-PWWP1 inhibition.

- 4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile (): Features bulky aromatic substituents (phenoxazine and carbazole), designed for thermally activated delayed fluorescence (TADF) in OLEDs.

Molecular Weight and Solubility

Chemical Reactivity and Electronic Properties

- Octylsulfanyl Group: The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions.

- Methylsulfonyl Group : Electron-withdrawing properties enhance electrophilicity at the benzene ring, making it reactive in nucleophilic aromatic substitution reactions .

- Imidazole Derivatives : Brominated imidazole rings enable cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s synthesis protocols .

- TADF Compounds : Bulky aromatic substituents in ’s derivatives promote twisted intramolecular charge-transfer (TICT) states, critical for efficient OLED emission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。